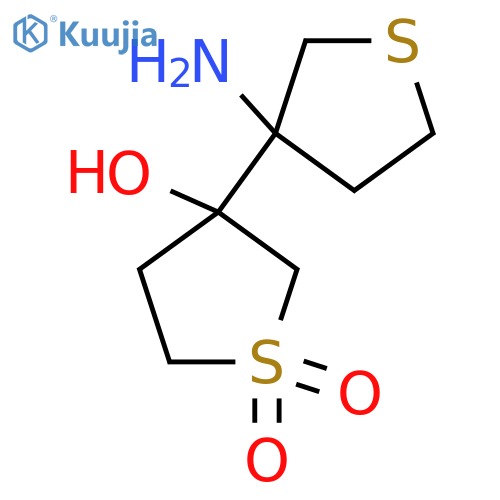

Cas no 2171686-01-2 (3-(3-aminothiolan-3-yl)-3-hydroxy-1lambda6-thiolane-1,1-dione)

3-(3-aminothiolan-3-yl)-3-hydroxy-1lambda6-thiolane-1,1-dione 化学的及び物理的性質

名前と識別子

-

- 3-(3-aminothiolan-3-yl)-3-hydroxy-1lambda6-thiolane-1,1-dione

- 2171686-01-2

- EN300-1647505

-

- インチ: 1S/C8H15NO3S2/c9-7(1-3-13-5-7)8(10)2-4-14(11,12)6-8/h10H,1-6,9H2

- InChIKey: QJGXDDBVXOCDGE-UHFFFAOYSA-N

- ほほえんだ: S1(CCC(C1)(C1(CSCC1)N)O)(=O)=O

計算された属性

- せいみつぶんしりょう: 237.04933569g/mol

- どういたいしつりょう: 237.04933569g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 14

- 回転可能化学結合数: 1

- 複雑さ: 337

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 114Ų

- 疎水性パラメータ計算基準値(XlogP): -1.3

3-(3-aminothiolan-3-yl)-3-hydroxy-1lambda6-thiolane-1,1-dione 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1647505-0.1g |

3-(3-aminothiolan-3-yl)-3-hydroxy-1lambda6-thiolane-1,1-dione |

2171686-01-2 | 0.1g |

$1496.0 | 2023-06-04 | ||

| Enamine | EN300-1647505-2.5g |

3-(3-aminothiolan-3-yl)-3-hydroxy-1lambda6-thiolane-1,1-dione |

2171686-01-2 | 2.5g |

$3332.0 | 2023-06-04 | ||

| Enamine | EN300-1647505-1.0g |

3-(3-aminothiolan-3-yl)-3-hydroxy-1lambda6-thiolane-1,1-dione |

2171686-01-2 | 1g |

$1701.0 | 2023-06-04 | ||

| Enamine | EN300-1647505-2500mg |

3-(3-aminothiolan-3-yl)-3-hydroxy-1lambda6-thiolane-1,1-dione |

2171686-01-2 | 2500mg |

$3332.0 | 2023-09-21 | ||

| Enamine | EN300-1647505-0.5g |

3-(3-aminothiolan-3-yl)-3-hydroxy-1lambda6-thiolane-1,1-dione |

2171686-01-2 | 0.5g |

$1632.0 | 2023-06-04 | ||

| Enamine | EN300-1647505-5.0g |

3-(3-aminothiolan-3-yl)-3-hydroxy-1lambda6-thiolane-1,1-dione |

2171686-01-2 | 5g |

$4930.0 | 2023-06-04 | ||

| Enamine | EN300-1647505-5000mg |

3-(3-aminothiolan-3-yl)-3-hydroxy-1lambda6-thiolane-1,1-dione |

2171686-01-2 | 5000mg |

$4930.0 | 2023-09-21 | ||

| Enamine | EN300-1647505-10000mg |

3-(3-aminothiolan-3-yl)-3-hydroxy-1lambda6-thiolane-1,1-dione |

2171686-01-2 | 10000mg |

$7312.0 | 2023-09-21 | ||

| Enamine | EN300-1647505-10.0g |

3-(3-aminothiolan-3-yl)-3-hydroxy-1lambda6-thiolane-1,1-dione |

2171686-01-2 | 10g |

$7312.0 | 2023-06-04 | ||

| Enamine | EN300-1647505-0.25g |

3-(3-aminothiolan-3-yl)-3-hydroxy-1lambda6-thiolane-1,1-dione |

2171686-01-2 | 0.25g |

$1564.0 | 2023-06-04 |

3-(3-aminothiolan-3-yl)-3-hydroxy-1lambda6-thiolane-1,1-dione 関連文献

-

Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851

-

2. A cancer cell membrane-encapsulated MnO2 nanoreactor for combined photodynamic-starvation therapy†Wei Pan,Yegang Ge,Zhengze Yu,Ping Zhou,Bingjie Cui,Na Li,Bo Tang Chem. Commun., 2019,55, 5115-5118

-

Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426

-

5. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933

-

Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128

-

Yi Ma,Zhengbo Han,Yongke He,Liguo Yang Chem. Commun., 2007, 4107-4109

-

Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740

-

Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641

3-(3-aminothiolan-3-yl)-3-hydroxy-1lambda6-thiolane-1,1-dioneに関する追加情報

Introduction to 3-(3-aminothiolan-3-yl)-3-hydroxy-1lambda6-thiolane-1,1-dione (CAS No. 2171686-01-2)

3-(3-aminothiolan-3-yl)-3-hydroxy-1lambda6-thiolane-1,1-dione is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This molecule, identified by its unique Chemical Abstracts Service (CAS) number 2171686-01-2, represents a class of thiolane derivatives that exhibit intriguing structural and functional properties. Thiolane scaffolds are known for their versatility in medicinal chemistry, particularly due to their ability to mimic biological thiols and participate in various biochemical interactions. The presence of both amino and hydroxyl functional groups in this compound enhances its reactivity, making it a valuable intermediate in the synthesis of more complex molecules.

The structural motif of 3-(3-aminothiolan-3-yl)-3-hydroxy-1lambda6-thiolane-1,1-dione is characterized by a six-membered thiolane ring substituted with an amino group at the 3-position and a hydroxyl group at the same position. This arrangement imparts a high degree of steric and electronic complexity, which can be exploited to modulate the compound's biological activity. The thiolane ring itself is a sulfur-containing heterocycle that closely resembles the natural thiol groups found in biological systems, such as cysteine residues in proteins. This structural similarity suggests potential applications in enzyme inhibition, redox signaling, and other biochemical processes.

In recent years, there has been growing interest in thiolane derivatives as pharmacological agents due to their unique chemical properties. The aminothiolan moiety in this compound can serve as a nucleophilic center, enabling it to participate in various coupling reactions with electrophilic substrates. This reactivity makes it a useful building block for constructing more elaborate molecular architectures. Additionally, the hydroxyl group can engage in hydrogen bonding interactions, which are critical for the binding affinity of drug candidates to biological targets.

One of the most compelling aspects of 3-(3-aminothiolan-3-yl)-3-hydroxy-1lambda6-thiolane-1,1-dione is its potential role in drug discovery and development. Researchers have been exploring its utility as a precursor for synthesizing novel therapeutic agents targeting various diseases. For instance, studies have shown that thiolane derivatives can exhibit anti-inflammatory, antioxidant, and anticancer properties by interacting with specific biomolecules. The aminothiolan unit's ability to form disulfide bonds has been particularly noteworthy, as disulfide bridges play a crucial role in protein structure and function.

The synthesis of 3-(3-aminothiolan-3-yl)-3-hydroxy-1lambda6-thiolane-1,1-dione presents both challenges and opportunities for synthetic chemists. The construction of the thiolane ring requires precise control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques, such as transition-metal-catalyzed reactions and organometallic chemistry, have been employed to achieve this goal. Recent advancements in catalytic methods have further streamlined the synthesis of complex thiolane derivatives, making them more accessible for industrial applications.

The pharmacological potential of this compound has been investigated through both computational modeling and experimental studies. Molecular docking simulations have revealed that 3-(3-aminothiolan-3-yl)-3-hydroxy-1lambda6-thiolane-1,1-dione can interact with several biological targets with high affinity. These interactions are primarily mediated by the amino and hydroxyl groups, which form hydrogen bonds with polar residues on the target proteins. Such interactions could lead to the development of new drugs with improved efficacy and selectivity.

Experimental validation of these computational findings has been conducted using various biochemical assays. Initial results suggest that this compound exhibits promising activity against certain enzymes involved in inflammatory pathways. The ability to modulate these pathways could have therapeutic implications for conditions such as arthritis and autoimmune diseases. Furthermore, the compound's redox-active nature makes it a candidate for developing novel antioxidants that can protect cells from oxidative stress-induced damage.

The versatility of 3-(3-aminothiolan-3-yl)-3-hydroxy-1lambda6-thiolane-1,1-dione extends beyond its direct pharmacological applications. It serves as a valuable scaffold for generating libraries of derivatives through structural modifications. By introducing different substituents at strategic positions within the thiolane ring, researchers can fine-tune the compound's properties to optimize its biological activity. This approach aligns with modern drug discovery strategies that emphasize diversity-oriented synthesis (DOS) to accelerate the identification of lead compounds.

The future prospects for CAS No. 2171686-01-2 are promising given its unique structural features and functional attributes. As our understanding of biological systems continues to evolve, new opportunities will arise for leveraging this compound in therapeutic contexts. Collaborative efforts between synthetic chemists and biologists will be essential to fully realize its potential. By combining experimental insights with computational modeling, researchers can design more effective interventions against complex diseases.

In conclusion, 3-(3-aminothiolan-3-yl)- ialpha -hydroxy -dione (CAS No.2171686-01-2), represents an exciting advancement in pharmaceutical chemistry with significant implications for drug development.

This

molecule's

novelty lies

in

its

and

functional

&nbs p;tropes,<& nbsp; &nb sp; &nb sp; &nb sp; &nb sp; &nb sp; &nb sp; &nb sp; &nb sp ;making

&nbs p ;it  ;a  ;valuable

&nbs p ;tool  ;for  ;synthesizing

&nbs p ;novel

&nbs p ;therapeutic  ;agents.<& nbsp; &nb sp; &nb sp; &nb sp; &nb sp; &nb sp; &nb sp ;With& nbsp; ongoing

&nbs p ;research,

2171686-01-2 (3-(3-aminothiolan-3-yl)-3-hydroxy-1lambda6-thiolane-1,1-dione) 関連製品

- 2680770-74-3(benzyl N-(2-chloro-7H-purin-6-yl)-N-(5-methylfuran-2-yl)methylcarbamate)

- 2229393-28-4(4-(5-nitropyridin-2-yl)oxane-2,6-dione)

- 1342213-17-5(5-(2-methylbutan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid)

- 2382968-43-4(2-Bromo-5-fluoro-4-(trifluoromethyl)benzylamine)

- 1566900-76-2(2,2-difluoro-1-(quinolin-6-yl)ethan-1-one)

- 2167645-99-8(4-(1-benzothiophen-7-yl)aminobut-2-yn-1-ol)

- 872695-82-4(5-(butylsulfanyl)-7-(4-ethoxyphenyl)-1,3-dimethyl-1H,2H,3H,4H-1,3diazino4,5-dpyrimidine-2,4-dione)

- 136684-95-2(4-fluoro-N-(pentan-2-yl)aniline)

- 141484-09-5(3-Cyclohexen-1-amine, 4-methyl-, (R)-)

- 1240596-45-5(2-(Chloromethyl)-6-(trifluoromethyl)pyrimidin-4-ol)